

GDC-0310 Clinical Trial Discontinuation: A Technical Resource

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Compound of Interest		
Compound Name:	GDC-0310	
Cat. No.:	B11928786	Get Quote

For researchers, scientists, and professionals in drug development, the discontinuation of a clinical trial can raise numerous questions. This technical support center provides a comprehensive overview of the available information regarding the **GDC-0310** clinical trial, its discontinuation, and the underlying scientific context.

Frequently Asked Questions (FAQs)

Q1: What was the primary reason for the discontinuation of the GDC-0310 clinical trial?

A1: The development of **GDC-0310**, a selective Nav1.7 inhibitor, was halted after Phase I clinical trials. However, the specific reasons for this decision have not been publicly disclosed by the developing pharmaceutical companies, Genentech and Xenon Pharmaceuticals.[1]

Q2: What is the mechanism of action for **GDC-0310**?

A2: **GDC-0310** is a potent and selective inhibitor of the Nav1.7 voltage-gated sodium channel. [2][3][4] This channel is a well-established target for pain therapeutics due to its critical role in the generation and propagation of action potentials in pain-sensing neurons.[1][5] The inhibitor works by binding to the voltage-sensing domain 4 (VSD4) of the Nav1.7 channel, trapping it in an inactivated state.[1] This mechanism prevents the influx of sodium ions, thereby dampening the pain signals.

Q3: What was the intended therapeutic application of **GDC-0310**?



A3: Given its mechanism as a Nav1.7 inhibitor, **GDC-0310** was being investigated as a non-opioid therapeutic for the treatment of pain.[1][5] The strong genetic linkage between Nav1.7 and human pain disorders, such as congenital insensitivity to pain and inherited erythromelalgia, has made it a significant target for analgesic drug development.[1]

Q4: Was **GDC-0310** selective for the Nav1.7 channel?

A4: Yes, **GDC-0310** was developed to be a selective inhibitor of Nav1.7. Preclinical data demonstrated its high potency for Nav1.7 and selectivity over other sodium channel subtypes, although with a more modest selectivity over hNav1.4.[1]

Quantitative Data Summary

The following tables summarize the available preclinical data for **GDC-0310**, providing insights into its potency and selectivity.

Table 1: In Vitro Potency of GDC-0310

Parameter	Value
hNav1.7 IC50	0.6 nM[2][4]
hNav1.7 Binding Ki	1.8 nM[3][4]
Cellular Sodium Influx IC50	16 nM[3]

Table 2: Selectivity of **GDC-0310** Over Other Sodium Channel Subtypes

Subtype	Selectivity Fold
hNav1.1	> 63-fold[1]
hNav1.2	> 63-fold[1]
hNav1.4	~6-fold[1]
hNav1.5	> 63-fold (94-fold in one study)[1][3]
hNav1.6	~330-fold[1]



Experimental Protocols

While specific clinical trial protocols are not publicly available, the following outlines a general methodology for assessing the activity of a Nav1.7 inhibitor like **GDC-0310**, based on the available preclinical data.

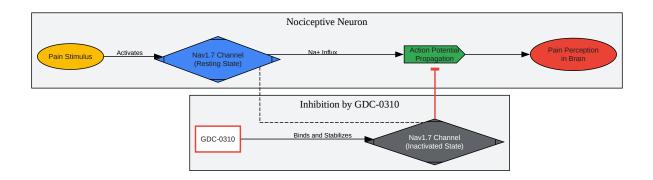
In Vitro Electrophysiology Assay (Voltage Clamp)

- Cell Line: Utilize a stable cell line (e.g., HEK293 cells) expressing the human Nav1.7 channel (hNav1.7).
- Preparation: Culture the cells under standard conditions. On the day of the experiment, prepare a single-cell suspension.
- Recording: Use whole-cell patch-clamp electrophysiology to record sodium currents.
- Voltage Protocol: Hold the cell membrane potential at a level that keeps the channels in a resting state (e.g., -120mV). Apply a depolarizing voltage step to elicit a sodium current.
- Compound Application: Perfuse the cells with varying concentrations of GDC-0310.
- Data Analysis: Measure the peak sodium current at each concentration of the compound.
 Calculate the half-maximal inhibitory concentration (IC50) by fitting the concentration-response data to a suitable equation.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of **GDC-0310** and a typical experimental workflow for its evaluation.

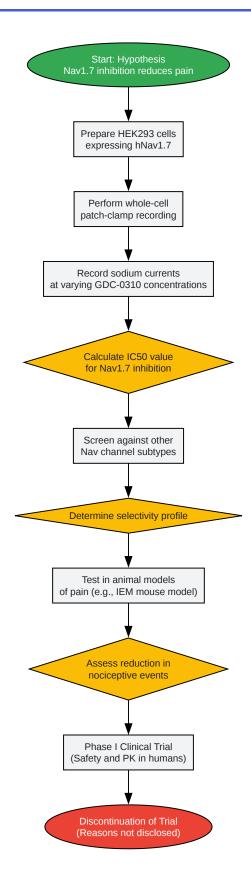




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Caption: Mechanism of GDC-0310 in blocking pain signals.





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Caption: General experimental workflow for **GDC-0310** evaluation.



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